Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound belonging to the oxazine class of compounds, characterized by its unique pyrazole and oxazine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
This compound can be synthesized through various methods, primarily involving cyclization reactions of appropriate precursors. It has been studied for its structural properties and biological activities, including its potential as a therapeutic agent.
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is classified under:
The synthesis of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate typically involves cyclization reactions of substituted hydrazines with appropriate carbonyl compounds or esters. The following steps outline a general synthetic pathway:
The synthesis often requires specific conditions such as temperature control and the use of solvents like tetrahydrofuran or ethanol. Additionally, purification techniques such as column chromatography are employed to isolate the desired product from by-products.
The molecular structure of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate can be represented as follows:
Key spectral data for this compound includes:
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate can participate in various chemical reactions due to its functional groups:
The reaction conditions (temperature, solvent choice) and catalysts (if required) play critical roles in determining the yield and purity of the reactions involving this compound.
The mechanism of action for ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on certain enzymes or pathways involved in disease processes. Further research is needed to confirm these mechanisms specifically for this compound.
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate has potential applications in:
Research into this compound's pharmacological properties continues to expand its potential applications in medicinal chemistry and drug discovery.
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate (CAS 623565-57-1) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.21 g/mol. Its systematic IUPAC name reflects the fusion between a pyrazole ring and a partially saturated 1,4-oxazine ring, with an ethyl ester group at the 2-position of the pyrazole moiety. The compound exhibits a solid physical form at room temperature and requires refrigeration (typically 2–8°C) for long-term storage to maintain its 95–98% purity [1] [6]. Key identifiers include the SMILES string O=C(OCC)C1=NN2CCOCC2=C1
and the InChIKey OXKHHZJNEHYAPB-UHFFFAOYSA-N
, which provide unambiguous representations of its molecular structure and stereochemical features [2] [6].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate |
CAS Registry | 623565-57-1 |
Molecular Formula | C₉H₁₂N₂O₃ |
Molecular Weight | 196.21 g/mol |
SMILES | CCOC(=O)C1=NN2CCOCC2=C1 |
InChIKey | OXKHHZJNEHYAPB-UHFFFAOYSA-N |
This compound belongs to the pyrazolo-oxazine hybrid heterocycles, characterized by a [5,1-c] fusion between a pyrazole ring and a 1,4-oxazine ring. The bicyclic system features a planar pyrazole ring fused to a non-planar oxazine ring in a boat conformation, with the ethylene bridge (–CH₂–CH₂–) allowing structural flexibility. The ethyl ester substituent at the pyrazole’s 2-position contributes significantly to the molecule’s polarity and hydrogen-bonding capacity, evidenced by a predicted collision cross-section (CCS) of 140.6 Ų for the [M+H]+ adduct [2] [7]. X-ray crystallography of analogous structures reveals that the pyrazole and oxazine rings exhibit small dihedral angles (e.g., 8.96°), indicating near coplanarity that facilitates π-π stacking interactions in solid-state packing. The electron-rich nitrogen atoms (N1, N2) and carbonyl oxygen create potential hydrogen-bonding sites critical for supramolecular assembly, as observed in crystalline analogs stabilized via C–H···N hydrogen bonds and C–H···π interactions [8].
Table 2: Key Molecular Properties
Property | Value | Method/Reference |
---|---|---|
Melting Point | Not reported | - |
Predicted CCS ([M+H]+) | 140.6 Ų | Computational [2] |
Purity | 95–98% | Supplier specifications [1] [6] |
Storage Stability | Refrigerated (2–8°C) | Experimental [1] |
The synthetic exploration of pyrazolo-oxazine scaffolds accelerated in the early 21st century, driven by their potential in medicinal chemistry. Patent WO2017145013A1 (2017) represents a landmark development, claiming pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives as potent inhibitors of phosphodiesterase-4 (PDE4) isoforms (4A, 4B, 4C). This patent highlighted the scaffold’s versatility for treating CNS disorders (e.g., schizophrenia, anxiety) and inflammatory conditions (e.g., COPD) through PDE4 modulation [7]. Although Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate itself is primarily a synthetic intermediate, its derivatives—such as 6-(4-chlorophenyl)-2-(4-methoxyphenyl) variants—demonstrate the scaffold’s adaptability for functionalization at C6 and C2 positions. These modifications enable fine-tuning of bioactivity, as evidenced by crystallographic studies of substituted analogs showing how aryl groups influence molecular packing and dihedral angles [8]. Current applications focus on leveraging the core as a privileged structure for developing kinase inhibitors and GPCR modulators, with synthetic routes typically involving cyclization of ethanol-functionalized pyrazole precursors under acidic catalysis [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3